molecular formula C17H16N2O6 B2819196 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide CAS No. 1171148-34-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2819196
CAS No.: 1171148-34-7
M. Wt: 344.323
InChI Key: SPVUGOAUJHGIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide is a synthetic chemical compound of interest in pharmaceutical and life sciences research. This molecule features a benzo[1,3]dioxole moiety, a structural motif found in various pharmacologically active compounds known for their diverse biological activities . The integration of this group with a nitrophenyl-acetamide chain through an ethoxyethyl linker makes it a valuable intermediate for the design and synthesis of novel chemical entities. Researchers can utilize this compound as a key building block in medicinal chemistry projects, particularly in the exploration of structure-activity relationships (SAR) for new therapeutic agents . Its structure suggests potential for application in developing candidates for anti-inflammatory and analgesic agent research, as similar benzo[1,3]dioxol-5-yl containing compounds have demonstrated such activities in preclinical models . Further investigations, including molecular docking studies and biological screening, are required to fully elucidate its specific mechanism of action and research applications. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human consumption purposes. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-17(9-12-1-3-13(4-2-12)19(21)22)18-7-8-23-14-5-6-15-16(10-14)25-11-24-15/h1-6,10H,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVUGOAUJHGIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the ethyl linker: The benzo[d][1,3]dioxole moiety is then reacted with an ethylating agent to introduce the ethyl group.

    Introduction of the nitrophenyl group: The ethylated benzo[d][1,3]dioxole is then coupled with a nitrophenyl acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to various oxidized forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives with Benzo[d][1,3]dioxol-5-yloxy Groups

Compound Name Substituents on Acetamide/Piperazine Core Key Functional Groups Reference
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide 4-Nitrophenyl Benzo[d][1,3]dioxol-5-yloxy, nitro Target
KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide) Indole-3-ethyl N-acylurea, benzodioxole
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine (HCl salt) 2-Chlorophenyl, piperazine Piperazine, benzodioxole, chloro
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) Methylthio-thiadiazole Thiadiazole, methylthio
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) 2-Bromobenzyl, methylamino Bromo, benzodioxole

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound contrasts with chloro (e.g., ), bromo (e.g., ), or trifluoromethyl (e.g., ) substituents in analogues.
  • Core Modifications : Piperazine-containing derivatives (e.g., ) exhibit basic nitrogen centers, enabling salt formation (e.g., HCl salts), which improves crystallinity and bioavailability.

Key Observations :

  • Yield Efficiency : Piperazine derivatives (e.g., ) often exhibit moderate to high yields (65–82%), while thiadiazole derivatives (e.g., ) achieve comparable yields (78%).
  • Salt Formation : HCl salt preparation is common for piperazine derivatives, enhancing stability and facilitating characterization .

Physicochemical Properties

Table 3: Melting Points and Elemental Analysis

Compound Name Melting Point (°C) Elemental Analysis (C/H/N %) Reference
Target Compound Not reported Not reported
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine (HCl salt) 176–177 C: 62.25 (calc), 62.41 (exp); N: 5.38 (calc), 5.24 (exp)
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) 171–172 Not reported
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (HCl salt) 183–184 C: 54.95 (calc), 54.80 (exp); N: 4.88 (calc), 4.75 (exp)

Key Observations :

  • Melting Points : Piperazine HCl salts generally exhibit higher melting points (164–185°C) due to ionic interactions .
  • Elemental Consistency : Close alignment between calculated and experimental values (e.g., ) confirms synthetic purity.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For example, certain derivatives have shown effective inhibition against various bacterial strains, suggesting that the nitrophenyl group may enhance this activity.

  • Case Study : A study evaluated the antibacterial efficacy of similar compounds against Xanthomonas axonopodis and Xanthomonas oryzae, reporting median effective concentration (EC50) values significantly lower than traditional antibiotics, indicating strong antimicrobial potential .

Antioxidant Properties

The antioxidant activity of compounds similar to this compound has been documented in various studies. These compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases.

  • Research Findings : In vitro assays demonstrated that derivatives of benzo[d][1,3]dioxole possess high radical scavenging activity, which correlates with their structural characteristics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Xanthomonas spp.
AntioxidantHigh radical scavenging activity
CytotoxicityPotential cytotoxic effects on cancer cellsNot specified

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival.
  • Cell Membrane Disruption : It is hypothesized that the compound can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Q & A

Basic: What are the critical steps in synthesizing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide, and how is purity ensured?

Answer:
The synthesis typically involves:

  • Coupling reactions : Linking the benzo[d][1,3]dioxol-5-yloxy ethylamine moiety to the 4-nitrophenylacetamide backbone via nucleophilic acyl substitution .
  • Optimization of reaction conditions : Temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., DCC for amide bond formation) to maximize yield .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Purity validation : Techniques like HPLC (≥95% purity threshold) and NMR spectroscopy to confirm absence of unreacted precursors or side products .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and stability?

Answer:

  • Structural confirmation :
    • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ ~170 ppm) .
    • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C17H15N2O6 requires [M+H]+ = 343.0928) .
  • Stability assessment :
    • pH-dependent studies : Monitor degradation via UV-Vis spectroscopy under acidic/alkaline conditions .
    • Thermogravimetric analysis (TGA) : Evaluates thermal stability up to decomposition temperatures .

Advanced: How would you design a structure-activity relationship (SAR) study to optimize this compound’s bioactivity?

Answer:

  • Core modifications :
    • Replace the nitro group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate electronic effects .
    • Vary the ethyl linker length (e.g., propyl or butyl) to assess steric effects on target binding .
  • Biological assays :
    • In vitro screening : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer cells) using IC50/EC50 determination .
    • Computational docking : Predict binding modes with proteins (e.g., Hsp90) using AutoDock Vina or Schrödinger Suite .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardized protocols :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Mechanistic studies :
    • Target engagement assays : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity .
    • Pathway analysis : RNA-seq or phosphoproteomics to identify off-target effects .

Basic: What are the recommended storage conditions to maintain this compound’s stability?

Answer:

  • Storage : In airtight, light-protected containers at -20°C to prevent hydrolysis/oxidation.
  • Solubility considerations : Dissolve in DMSO (stock solutions) and avoid aqueous buffers with extreme pH .

Advanced: What strategies mitigate toxicity while retaining efficacy in derivative development?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce systemic toxicity .
  • Pharmacokinetic profiling :
    • ADME studies : Assess bioavailability (e.g., Caco-2 permeability), hepatic metabolism (CYP450 assays), and excretion routes .
    • Toxicogenomics : Identify gene expression changes linked to hepatotoxicity in primary hepatocytes .

Basic: How is the nitro group’s electronic impact on bioactivity experimentally validated?

Answer:

  • Comparative assays : Synthesize analogs with -NO2 replaced by -H or -CN and test against biological targets (e.g., microbial growth inhibition) .
  • Electrochemical analysis : Cyclic voltammetry to measure redox potential, correlating with electron-withdrawing capacity .

Advanced: What in silico tools predict this compound’s interactions with biological membranes?

Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS to model lipid bilayer penetration and partition coefficients (logP) .
  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Validate passive diffusion rates in vitro .

Basic: What controls are critical in biological assays to ensure reproducibility?

Answer:

  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only samples (e.g., DMSO) .
  • Replicate experiments : Perform triplicate runs with statistical analysis (e.g., ANOVA, p < 0.05) .

Advanced: How can crystallography elucidate this compound’s binding mode with a target protein?

Answer:

  • Co-crystallization : Soak the compound into protein crystals (e.g., Hsp90) and collect X-ray diffraction data (1.5–2.0 Å resolution) .
  • Electron density maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with active-site residues) using Coot and Phenix .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.